molecular formula C9H7NO5S B2360345 Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate CAS No. 63633-85-2

Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate

Cat. No. B2360345
CAS RN: 63633-85-2
M. Wt: 241.22
InChI Key: STEQISJLUQULIO-UHFFFAOYSA-N
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Description

“Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate” is a chemical compound with the molecular formula C9H7NO5S . It has a molecular weight of 241.22 . This compound is used extensively in scientific research due to its multifunctional nature, which allows for diverse applications, ranging from drug development to material synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.22 . The storage temperature, purity, and physical form of the compound may vary depending on the specific batch and supplier .

Scientific Research Applications

properties

IUPAC Name

methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEQISJLUQULIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate

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